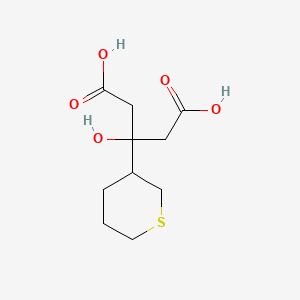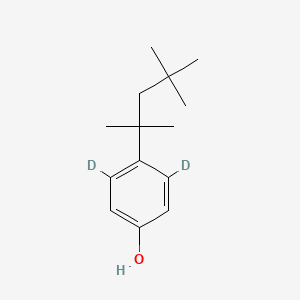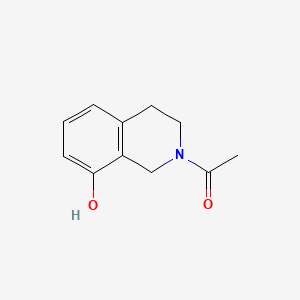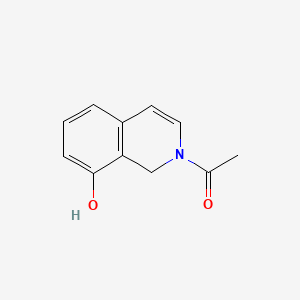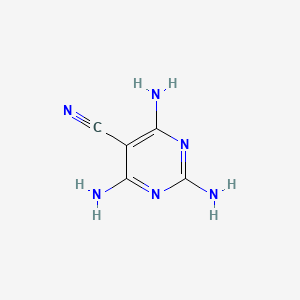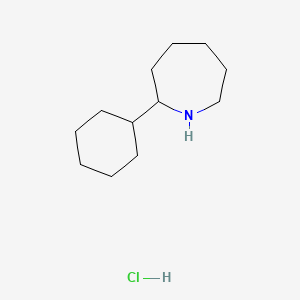
2-Cyclohexylazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylazepane hydrochloride is a chemical compound with the CAS Number: 1315367-47-5 . It has a molecular weight of 217.78 . The IUPAC name for this compound is 2-cyclohexylazepane hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Cyclohexylazepane hydrochloride is 1S/C12H23N.ClH/c1-3-7-11 (8-4-1)12-9-5-2-6-10-13-12;/h11-13H,1-10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Cyclohexylazepane hydrochloride is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition and Surfactant Properties
Research on compounds structurally similar to 2-Cyclohexylazepane hydrochloride, like 2-Cyclohexenylcyclohexanone, has shown effectiveness in corrosion inhibition for carbon steel in hydrochloric acid solutions. These studies indicate that such compounds can adsorb at solution-air and solution-steel interfaces, suggesting potential for 2-Cyclohexylazepane hydrochloride in corrosion resistance applications (Ostapenko, Gloukhov, & Bunev, 2014).
Synthesis and Chemical Reactions
The synthesis of complex organic molecules often involves reagents and intermediates like 2-Cyclohexylazepane derivatives. For instance, the synthesis of 2-(Tetrazolylacetyl)cyclohexane-1,3-diones, which involves the reaction of cyclohexane-1,3-diones with tetrazolylacetic acids, showcases the versatility of cyclohexane derivatives in organic synthesis, hinting at potential roles for 2-Cyclohexylazepane hydrochloride in similar synthetic pathways (Khlebnicova et al., 2021).
Photoluminescence and Forensic Applications
Compounds related to 2-Cyclohexylazepane hydrochloride have found applications in photoluminescence and forensic sciences. For example, azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino organic ligands exhibit blue light emission, which is useful in flat panel display technologies and latent fingerprint detection. This suggests potential for 2-Cyclohexylazepane hydrochloride derivatives in developing new materials for electronics and forensic applications (Srinivas et al., 2017).
Catalysis and Chemical Transformations
The role of cyclohexane derivatives in catalysis is well-documented, as seen in the selective oxidation of cyclohexene catalyzed by nitrogen-doped carbon nanotubes (NCNTs). Such studies indicate the potential for 2-Cyclohexylazepane hydrochloride in catalyzing or facilitating various chemical reactions, especially those involving hydrophobic interactions and radical chain propagation (Cao et al., 2014).
Environmental and Health Applications
While directly related health applications of 2-Cyclohexylazepane hydrochloride are not mentioned, research on similar compounds, such as the study on environmental exposure to certain plasticizers, indicates an interest in understanding the environmental and health impacts of chemical compounds. This suggests potential research avenues for assessing the environmental and health safety profiles of 2-Cyclohexylazepane hydrochloride and related compounds (Silva et al., 2013).
Safety And Hazards
The safety information for 2-Cyclohexylazepane hydrochloride indicates that it is a warning substance with hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-cyclohexylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12;/h11-13H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHYWYTZOHBNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylazepane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


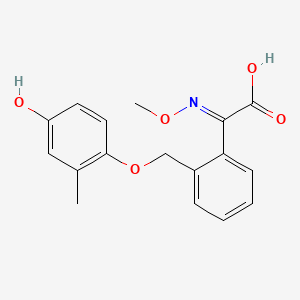
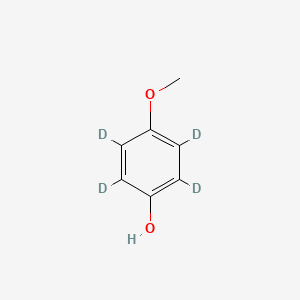
![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)
